![molecular formula C14H20ClNO3S B345335 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine CAS No. 797769-80-3](/img/structure/B345335.png)
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine
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Overview
Description
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine is an organic compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursor. This precursor is then subjected to sulfonylation and subsequent piperidine ring formation under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant and Anxiolytic Properties
Research indicates that compounds with similar structural features to 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine exhibit antidepressant and anxiolytic effects. These compounds often target serotonin and norepinephrine transporters, leading to increased availability of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety .
Inhibition of Enzymatic Activity
The sulfonamide moiety present in this compound is known to interact with various enzymes, potentially inhibiting their activity. For example, sulfonamides have been studied for their role in inhibiting carbonic anhydrase, which plays a critical role in regulating pH and fluid balance in the body. This inhibition can be beneficial in treating conditions like glaucoma and edema .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. The compound's structure suggests potential efficacy against bacterial strains, including resistant ones. The mechanism of action is believed to involve disruption of bacterial folic acid synthesis, a critical process for bacterial growth and replication .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological profile. Research has focused on modifying various functional groups to enhance potency and selectivity for specific targets, such as serotonin receptors or bacterial enzymes .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The compound was administered alongside standard antidepressants, showing synergistic effects that enhanced overall efficacy .
Case Study 2: Antimicrobial Evaluation
In vitro tests revealed that this compound exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Antidepressant and anxiolytic properties | Increased neurotransmitter availability |
Enzymatic Inhibition | Inhibition of carbonic anhydrase | Potential treatment for glaucoma |
Antimicrobial Activity | Disruption of bacterial folic acid synthesis | Effective against resistant bacterial strains |
Structure-Activity Relationship | Optimization through functional group modifications | Enhanced potency and selectivity |
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperidine
- 1-(5-Chloro-4-methylphenyl)sulfonyl-4-methylpiperidine
- 1-(2-Methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine
Uniqueness: 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine is unique due to the specific combination of functional groups and their positions on the aromatic ring. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds .
Biological Activity
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine, a compound with the molecular formula C13H19ClN2O3S and a molecular weight of 318.82 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H19ClN2O3S
- Molecular Weight : 318.82 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
The biological activity of this compound is attributed to its sulfonamide moiety, which is known to interact with various biological targets. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Antimicrobial Properties
Sulfonamides are traditionally known for their antibacterial effects. The mechanism typically involves inhibition of bacterial folic acid synthesis. Although direct studies on this compound are sparse, related compounds have demonstrated significant antimicrobial activity against a range of pathogens .
Case Studies and Research Findings
Toxicological Profile
Understanding the toxicity is crucial for any pharmaceutical compound. Preliminary data suggests that sulfonamide derivatives generally exhibit moderate toxicity profiles; however, specific toxicological studies on this compound are necessary to establish safety benchmarks.
Properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-10-4-6-16(7-5-10)20(17,18)14-9-12(15)11(2)8-13(14)19-3/h8-10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUPPXCCPGBPQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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